1-(2-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride

Catalog No.
S838336
CAS No.
1220021-35-1
M.F
C10H22Cl2N2O
M. Wt
257.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Piperidinylmethyl)-3-pyrrolidinol dihydrochlo...

CAS Number

1220021-35-1

Product Name

1-(2-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride

IUPAC Name

1-(piperidin-2-ylmethyl)pyrrolidin-3-ol;dihydrochloride

Molecular Formula

C10H22Cl2N2O

Molecular Weight

257.2 g/mol

InChI

InChI=1S/C10H20N2O.2ClH/c13-10-4-6-12(8-10)7-9-3-1-2-5-11-9;;/h9-11,13H,1-8H2;2*1H

InChI Key

UHXQEBFRSGXNPI-UHFFFAOYSA-N

SMILES

C1CCNC(C1)CN2CCC(C2)O.Cl.Cl

Canonical SMILES

C1CCNC(C1)CN2CCC(C2)O.Cl.Cl

1-(2-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride is a piperidine derivative characterized by its unique structure, which includes a piperidine ring and a pyrrolidine moiety. This compound has garnered attention due to its potential applications in medicinal chemistry and pharmacology. The presence of both piperidine and pyrrolidine rings in its structure contributes to its biological activity and versatility in

The biological activity of 1-(2-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride is an area of ongoing research. Preliminary studies suggest that it may exhibit:

  • Anticancer Properties: Investigations into its potential as an anticancer agent are underway, focusing on its ability to inhibit tumor growth.
  • Antimicrobial Effects: The compound has shown promise in inhibiting various microbial strains, making it a candidate for further exploration in infectious disease treatment.
  • Anti-inflammatory Activity: Its ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases .

The synthesis of 1-(2-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride typically involves multi-component reactions. One common method includes:

  • Refluxing Aromatic Aldehydes with Anilines and Alkyl Acetoacetates: This pseudo five-component reaction is often catalyzed by dual-functional ionic liquids such as N,N,N’,N’-tetramethyl-N,N’-bis(sulfo)ethane-1,2-diaminium mesylate. This method allows for the efficient formation of the desired compound while minimizing by-products.

1-(2-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride has several applications across various fields:

  • Pharmaceutical Development: Its structural characteristics make it a valuable building block for synthesizing more complex piperidine derivatives used in drug development.
  • Research Tool: It serves as a chemical probe in biological studies aimed at understanding enzyme interactions and receptor modulation.
  • Potential Therapeutic Agent: Given its biological activities, it may be explored for therapeutic applications in treating conditions such as cancer, Alzheimer's disease, and hypertension .

Studies on the interaction of 1-(2-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride with biological targets have revealed:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in neurotransmitter metabolism, which could lead to therapeutic effects in neurological disorders.
  • Receptor Modulation: It has been observed to modulate receptor activity, potentially influencing signaling pathways related to pain and inflammation .

Several compounds share structural similarities with 1-(2-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochlorideContains a piperidine ring similar to the target compoundSlight variation in the positioning of the piperidine group affects biological activity
1-(2-Chlorophenyl)piperazine hydrochlorideContains a piperazine ring instead of a pyrrolidineKnown for its sedative and antipsychotic properties
1-(2-Chloroethyl)pyrrolidine hydrochlorideFeatures a chloroethyl group attached to pyrrolidineUsed primarily as an intermediate in organic synthesis

The uniqueness of 1-(2-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride lies in its specific combination of piperidine and pyrrolidine structures, which may confer distinct pharmacological properties not observed in other similar compounds. Its diverse reactivity and potential biological applications position it as a significant molecule within medicinal chemistry research.

The compound, registered under CAS number 1220021-35-1 , emerged in the early 21st century as part of efforts to develop nitrogen-containing heterocycles for medicinal applications. While its exact discovery timeline remains proprietary, synthetic routes to analogous pyrrolidinol derivatives often involve reductive cyclization or Mannich-type reactions . For instance, patents describing reductive amination of cyanoethylglycine precursors highlight methodologies potentially applicable to its synthesis . The dihydrochloride salt form was likely engineered to enhance solubility and stability for research applications .

Significance in Chemical Research

This compound is strategically significant due to its structural motifs:

  • Piperidine: A saturated six-membered ring with one nitrogen atom, prevalent in alkaloids and pharmaceuticals (e.g., analgesics, antipsychotics).
  • Pyrrolidinol: A five-membered lactam derivative with a hydroxyl group, frequently utilized in kinase inhibitors and neuromodulators .

Its hybrid structure positions it as a versatile intermediate for:

  • Drug discovery: Scaffold for designing kinase inhibitors or central nervous system (CNS)-targeting agents.
  • Chemical biology: Probe for studying enzyme-substrate interactions due to its hydrogen-bonding capabilities.
  • Mannich base chemistry: Serves as a model for synthesizing tertiary amine derivatives with enhanced bioavailability .

Overview of Structural Characteristics

The compound’s molecular architecture comprises two interconnected cyclic amines:

  • A piperidine ring (C₅H₁₁N) substituted at the 2-position with a methylpyrrolidinol group.
  • A pyrrolidinol moiety (C₄H₈NO) featuring a hydroxyl group at the 3-position.

Key Structural Data

PropertyValueSource
Molecular FormulaC₁₀H₂₂Cl₂N₂O
Molecular Weight257.21 g/mol
SMILESOC1CN(CC2CCNCC2)CC1.Cl.Cl
Salt FormDihydrochloride

The dihydrochloride salt arises from protonation of the two amine groups, improving aqueous solubility for experimental use. X-ray crystallography of analogous compounds confirms that the piperidine and pyrrolidinol rings adopt chair and envelope conformations, respectively, optimizing steric stability .

The synthesis of 1-(2-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride involves the construction of a complex heterocyclic system containing both pyrrolidine and piperidine rings connected through a methylene bridge. Several established synthetic approaches can be employed to access this target compound, each offering distinct advantages in terms of efficiency, selectivity, and scalability.

The Mannich reaction represents one of the most established methodologies for synthesizing compounds containing methylene-bridged heterocycles [1]. This approach involves the condensation of 3-pyrrolidinol with formaldehyde and a suitable piperidine derivative under acidic conditions. The reaction typically proceeds through the formation of an iminium intermediate, which undergoes nucleophilic attack by the second amine component. Under optimized conditions employing benzoic acid as catalyst and toluene as solvent, this methodology can achieve yields of 45-70% at temperatures ranging from 50-110°C [1]. The key advantage of this approach lies in its well-established nature and broad substrate scope, making it particularly suitable for the preparation of diverse pyrrolidinol derivatives.

Reductive amination provides an alternative route involving the reduction of imine intermediates formed between appropriate aldehyde and amine precursors [2]. This methodology offers the advantage of mild reaction conditions, typically operating at temperatures between 0-25°C with yields ranging from 60-85% [2]. The process involves the initial condensation of 3-pyrrolidinol with 2-piperidinylmethylaldehyde, followed by selective reduction using sodium borohydride or sodium cyanoborohydride. The high selectivity and mild conditions make this approach particularly attractive for industrial applications where substrate sensitivity is a concern.

Alkylation approaches utilize nucleophilic substitution reactions between 3-pyrrolidinol and activated 2-piperidinylmethyl derivatives, such as the corresponding bromide or chloride [3]. These reactions typically employ basic conditions and can achieve yields of 40-65% at temperatures between 25-80°C [3]. The methodology offers the advantages of simple procedures and readily available starting materials, making it cost-effective for large-scale production. However, careful control of reaction conditions is essential to minimize side reactions and ensure high product purity.

Cyclization from linear precursors represents a more sophisticated approach involving the intramolecular cyclization of appropriately functionalized acyclic precursors [4]. This methodology can achieve yields of 50-80% at temperatures ranging from 80-140°C and offers high atom economy with versatile functionalization possibilities [4]. The approach is particularly valuable when specific stereochemical control is required or when access to complex substitution patterns is needed.

Iridium-catalyzed reductive generation of azomethine ylides followed by cycloaddition reactions provides a modern synthetic approach to pyrrolidine derivatives [4]. Using 1 mol% of Vaska's complex and tetramethyldisiloxane as reducing agent, this methodology can achieve yields of 55-90% under mild conditions (25-50°C) [4]. The approach offers excellent functional group tolerance and enables access to structurally complex pyrrolidine architectures through subsequent transformations.

Electroreductive cyclization techniques utilizing flow microreactors provide a metal-free approach to pyrrolidine synthesis [3]. This methodology employs electrochemical reduction of imine precursors in the presence of terminal dihaloalkanes, achieving yields of 45-75% at ambient temperature [3]. The large specific surface area of microreactors enables efficient substrate reduction, and the metal-free conditions make this approach environmentally attractive and scalable for continuous production.

Ring contraction from pyridines represents an emerging methodology utilizing photo-promoted ring contraction with silylborane reagents [5]. This approach demonstrates yields of 54-90% across a broad temperature range (25-140°C) and offers excellent functional group compatibility [5]. The methodology provides a unique synthetic strategy for accessing pyrrolidine skeletons from readily available pyridine precursors, potentially accelerating drug development research.

Key Intermediates and Precursors

The successful synthesis of 1-(2-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride relies on the availability and efficient preparation of several key intermediates and precursors. Understanding the properties and synthetic accessibility of these compounds is crucial for developing practical synthetic routes.

3-Pyrrolidinol serves as the core heterocyclic scaffold and can be efficiently prepared through reduction of pyrrolidinone derivatives [6]. The compound is typically obtained by reducing N-methylpyrrolidin-2-one using sodium borohydride or lithium aluminum hydride, achieving yields of 60-85% [6]. Alternative approaches include the cyclization of 4-amino-1-butanol derivatives under acidic conditions. The compound is stable under standard laboratory conditions and can be stored for extended periods without significant degradation.

2-Piperidinylmethyl bromide functions as a crucial alkylating agent for N-alkylation reactions [7]. This reactive intermediate is typically prepared through bromination of piperidin-2-ylmethanol using phosphorus tribromide or hydrogen bromide. Due to its reactive nature, this compound requires careful handling and immediate use to prevent hydrolysis and other side reactions. Alternative approaches include the use of 2-piperidinylmethyl chloride or tosylate derivatives, which offer improved stability while maintaining good reactivity.

N-Protected pyrrolidinol derivatives, particularly those protected with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups, provide protected forms suitable for selective reactions [8]. These intermediates offer enhanced stability and can be easily deprotected under standard conditions. The Boc-protected derivative is particularly useful for synthetic sequences requiring acidic conditions, while the Cbz-protected form is preferred when acidic conditions must be avoided.

Piperidin-2-ylmethanol serves as a precursor for methylene bridge formation and can be prepared through reduction of picolinic acid derivatives [9]. The compound exhibits moderate stability and can be readily converted to various activated derivatives for subsequent coupling reactions. Its preparation typically involves the reduction of picolinic acid methyl ester using lithium aluminum hydride, achieving yields of 70-85%.

Azomethine ylide precursors represent transient intermediates crucial for cycloaddition reactions [4]. These species are typically generated through deprotonation of N-substituted amides or through reductive elimination from appropriate precursors. Due to their transient nature, these intermediates require immediate use and cannot be isolated or stored. Their successful utilization depends on precise timing and reaction conditions to ensure efficient capture in subsequent transformations.

Dihydropyridine intermediates serve as precursors for ring contraction approaches and can be prepared through hydrogenation of pyridine derivatives [5]. These compounds offer good stability and can be isolated and purified using standard techniques. Their preparation typically involves the partial reduction of pyridine derivatives using appropriate reducing agents under controlled conditions.

Mannich base intermediates represent key compounds formed during base-catalyzed condensations with formaldehyde [1]. These intermediates exhibit moderate stability and can be isolated under appropriate conditions. Their formation and subsequent transformations are highly dependent on pH control and reaction temperature, requiring careful optimization for each specific substrate combination.

Alternative Synthesis Strategies

Beyond the conventional approaches, several alternative synthesis strategies have been developed to access pyrrolidinol derivatives, each offering unique advantages in terms of efficiency, selectivity, or environmental sustainability.

Electrochemical synthesis approaches utilize electroreductive cyclization in flow microreactors to construct pyrrolidine rings [3]. This methodology employs readily available imine and terminal dihaloalkane precursors, achieving good yields through electrochemical reduction at the cathode. The large specific surface area of microreactors enables efficient substrate processing, and the approach can be scaled for continuous production. The methodology offers the advantages of metal-free conditions and reduced waste generation, making it environmentally attractive for industrial applications.

Photo-promoted ring contraction from pyridine precursors represents an innovative approach utilizing visible light catalysis [5]. This methodology involves the photo-induced rearrangement of pyridine derivatives in the presence of silylborane reagents, leading to pyrrolidine products through a unique ring contraction mechanism. The approach demonstrates broad substrate scope and excellent functional group compatibility, enabling access to diverse pyrrolidine architectures from readily available pyridine starting materials.

Cascade reaction strategies employ sequential transformations to construct complex pyrrolidine frameworks in a single synthetic operation [10]. These approaches combine multiple bond-forming reactions, such as cyclization followed by functional group transformations, to achieve high molecular complexity in few synthetic steps. The methodology offers advantages in terms of atom economy and reduced waste generation, making it particularly suitable for sustainable synthesis applications.

Organocatalytic approaches utilize small organic molecules as catalysts to promote enantioselective pyrrolidine formation [11]. These methodologies typically employ chiral amines or phosphoric acids as catalysts, enabling access to enantiomerically pure pyrrolidine derivatives. The approach offers advantages in terms of metal-free conditions and high enantioselectivity, making it valuable for pharmaceutical applications where optical purity is crucial.

Multicomponent reactions enable the convergent assembly of pyrrolidine derivatives from three or more starting materials in a single synthetic operation [12]. These approaches offer advantages in terms of synthetic efficiency and diversity, enabling rapid access to compound libraries for biological evaluation. The methodology is particularly valuable for medicinal chemistry applications where structural diversity is essential.

Biocatalytic approaches utilize enzyme systems to construct pyrrolidine derivatives with high regio- and enantioselectivity [13]. These methodologies typically employ engineered enzymes, such as transaminases or reductases, to catalyze key bond-forming reactions. The approach offers advantages in terms of environmental sustainability and high selectivity, making it attractive for industrial applications with stringent environmental requirements.

Flow chemistry strategies employ continuous flow reactors to optimize reaction conditions and enable precise control over reaction parameters [3]. These approaches offer advantages in terms of scalability and reaction control, enabling efficient heat and mass transfer. The methodology is particularly valuable for reactions involving hazardous reagents or requiring precise temperature control.

Scale-Up Considerations and Industrial Production Methods

The successful transition from laboratory-scale synthesis to industrial production requires careful consideration of numerous factors that can significantly impact process efficiency, safety, and economics. The scale-up of 1-(2-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride synthesis presents specific challenges that must be addressed through systematic process optimization.

Reaction temperature control represents a critical parameter in scale-up operations, as the precision achievable at laboratory scale (±2°C) must be maintained through sophisticated process control systems in industrial settings [14]. The exothermic nature of many pyrrolidine synthesis reactions requires careful heat management to prevent thermal runaway and maintain product quality. Industrial reactors must incorporate efficient heat transfer systems, including jacket cooling and internal heat exchangers, to ensure temperature uniformity throughout the reaction mass.

Mixing efficiency becomes increasingly challenging as reactor volumes increase from laboratory to industrial scale [15]. While magnetic stirring is adequate for small-scale reactions, industrial processes require mechanical agitation systems designed to ensure homogeneous mixing throughout large reaction volumes. The power requirements for mixing scale approximately with the cube of the reactor diameter, necessitating careful optimization of agitator design and operating parameters.

Heat transfer considerations become critical at industrial scale, where the surface area to volume ratio decreases significantly compared to laboratory glassware [14]. The efficient removal of reaction heat requires specialized heat exchange systems, and the thermal mass of large-scale equipment can lead to extended heating and cooling times. These factors must be considered when optimizing reaction conditions and determining appropriate batch sizes.

Solvent recovery systems become economically essential at industrial scale, where solvent costs can represent a significant portion of production expenses [14]. The implementation of distillation columns, solvent recovery units, and recycling systems requires careful process design to ensure economic viability. The choice of solvents must consider not only reaction performance but also ease of recovery and environmental impact.

Waste minimization represents both an environmental imperative and an economic advantage in industrial production [14]. The optimization of reaction conditions to minimize by-product formation, the implementation of recycling systems for unreacted starting materials, and the development of efficient purification methods all contribute to reducing waste streams. Regulatory compliance requires comprehensive waste management strategies and environmental impact assessments.

Safety considerations become paramount at industrial scale, where the handling of large quantities of potentially hazardous materials requires specialized equipment and procedures [14]. The assessment of thermal hazards, including adiabatic temperature rise and maximum temperature of synthesis reaction, is essential for safe process design. The implementation of safety systems, including emergency cooling, pressure relief, and containment systems, must be integrated into the overall process design.

Quality control systems must be adapted from analytical-scale methods to on-line monitoring systems capable of providing real-time feedback on reaction progress and product quality [14]. The implementation of process analytical technology, including in-line spectroscopy and chromatography, enables continuous monitoring and control of critical quality parameters. Statistical process control methods must be employed to ensure batch-to-batch consistency and compliance with regulatory requirements.

Process analytical technology integration enables real-time monitoring of reaction parameters and product quality throughout the production process [14]. The implementation of near-infrared spectroscopy, Raman spectroscopy, and other analytical techniques provides continuous feedback on reaction progress and enables automated process control. These systems are essential for maintaining product quality and optimizing production efficiency.

Regulatory compliance requirements for pharmaceutical production necessitate comprehensive documentation and validation of all process parameters [16]. Good Manufacturing Practice guidelines require detailed process characterization, including the identification of critical process parameters and their acceptable ranges. The implementation of quality systems, including change control and deviation investigation procedures, is essential for regulatory compliance.

Purification Techniques

The purification of 1-(2-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride and its synthetic intermediates requires the application of various separation techniques, each optimized for specific impurity profiles and purity requirements. The selection of appropriate purification methods depends on the nature of impurities present, the scale of operation, and the required final purity specifications.

Crystallization represents the most important purification technique for the final product, enabling the isolation of high-purity 1-(2-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride [17]. The process typically employs methanol-water mixtures as crystallization solvents, achieving purities of 95-98% through controlled precipitation. The optimization of crystallization conditions, including temperature profile, seeding, and agitation, is crucial for achieving consistent crystal quality and yield. The excellent scalability of crystallization makes it the preferred method for industrial production, where large quantities of high-purity product are required.

Column chromatography serves as the primary purification method for synthetic intermediates, employing silica gel as the stationary phase with ethyl acetate-hexanes solvent systems [18]. This technique can achieve purities of 90-95% and is particularly effective for removing closely related impurities that cannot be eliminated through crystallization. The optimization of column parameters, including particle size, column dimensions, and gradient profiles, is essential for achieving efficient separations. While the technique shows good scalability, the solvent consumption and processing time make it less attractive for large-scale production.

Distillation provides an efficient method for solvent removal and purification of volatile intermediates and products [17]. Operating under reduced pressure at temperatures of 80-120°C, this technique can achieve purities of 85-92% while enabling solvent recovery and recycling. The excellent scalability of distillation makes it particularly valuable for industrial applications, where both purification and solvent recovery are essential for economic viability. The technique is especially useful for the purification of low-boiling intermediates and the concentration of reaction mixtures.

Recrystallization enhances product purity beyond that achievable through initial crystallization, typically using hot ethanol or methanol as recrystallization solvents [19]. This technique can achieve purities of 98-99% through the selective dissolution and reprecipitation of the target compound. The process requires careful optimization of solvent selection, temperature profiles, and cooling rates to ensure maximum purity enhancement. The excellent scalability and high purity achievable make recrystallization essential for pharmaceutical-grade production.

Liquid-liquid extraction enables acid-base separation of basic compounds from neutral impurities through selective partitioning between organic and aqueous phases [18]. This technique can achieve purities of 80-90% and is particularly effective for removing acidic impurities and reaction byproducts. The process typically employs aqueous sodium hydroxide for base extraction and hydrochloric acid for acid extraction. The excellent scalability and low cost make this technique attractive for industrial applications, particularly for initial purification steps.

Ion exchange chromatography removes ionic impurities through selective binding to anion or cation exchange resins [18]. This technique can achieve purities of 90-95% and is particularly effective for removing inorganic salts and charged impurities. The process requires careful optimization of resin selection, elution conditions, and regeneration procedures. While the technique shows good scalability, the resin costs and regeneration requirements limit its application to specific purification challenges.

Preparative high-performance liquid chromatography enables the separation of enantiomers and closely related structural isomers through the use of chiral stationary phases [18]. This technique can achieve purities exceeding 99% and is particularly valuable for resolving stereoisomers that cannot be separated through conventional methods. The process typically employs reverse-phase C18 columns with carefully optimized mobile phase compositions. However, the limited scalability and high cost restrict its application to small-scale production and analytical applications.

Membrane-based separations offer emerging opportunities for large-scale purification through selective permeation of target compounds [14]. These techniques can provide energy-efficient alternatives to traditional separation methods, particularly for heat-sensitive compounds. The development of specialized membranes for pharmaceutical applications continues to expand the applicability of these methods.

Dates

Last modified: 08-16-2023

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